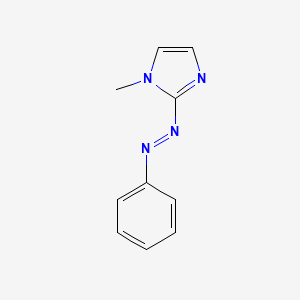
1H-Imidazole, 1-methyl-2-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-methyl-2-(phenylazo)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The phenylazo group attached to the imidazole ring imparts unique properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 1-methyl-2-(phenylazo)- can be synthesized through various methods. One common approach involves the reaction of 1-methylimidazole with diazonium salts derived from aniline. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of 1H-Imidazole, 1-methyl-2-(phenylazo)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 1-methyl-2-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the cleavage of the azo bond and formation of amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
1H-Imidazole, 1-methyl-2-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-methyl-2-(phenylazo)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The phenylazo group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Methylimidazole: A precursor in the synthesis of various imidazole derivatives.
2-Phenylimidazole: Shares structural similarities but lacks the methyl and azo groups.
4-Phenyl-1H-imidazole: Another derivative with different substitution patterns.
Uniqueness: 1H-Imidazole, 1-methyl-2-(phenylazo)- is unique due to the presence of both the methyl and phenylazo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
72908-92-0 |
|---|---|
Formule moléculaire |
C10H10N4 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(1-methylimidazol-2-yl)-phenyldiazene |
InChI |
InChI=1S/C10H10N4/c1-14-8-7-11-10(14)13-12-9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
FLAQUJIURZWQSH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


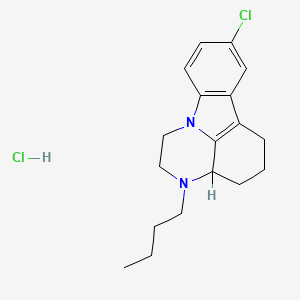
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
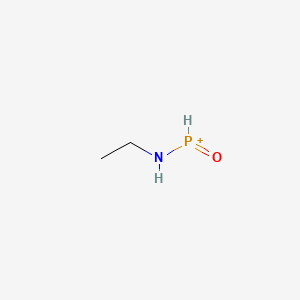

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)

![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
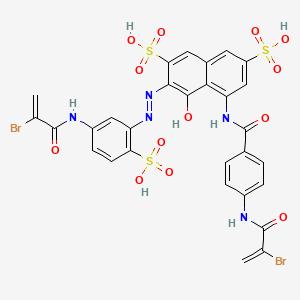



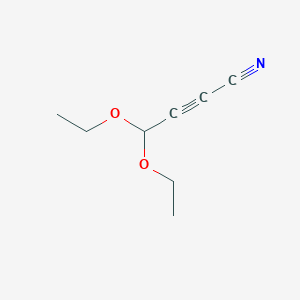
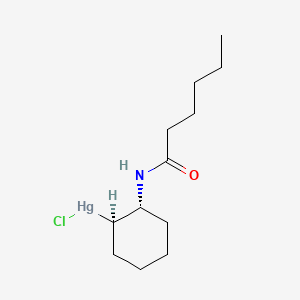
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
